

7-Bromopyrido[3,4-b]pyrazine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromopyrido[3,4-b]pyrazine**

Cat. No.: **B1377934**

[Get Quote](#)

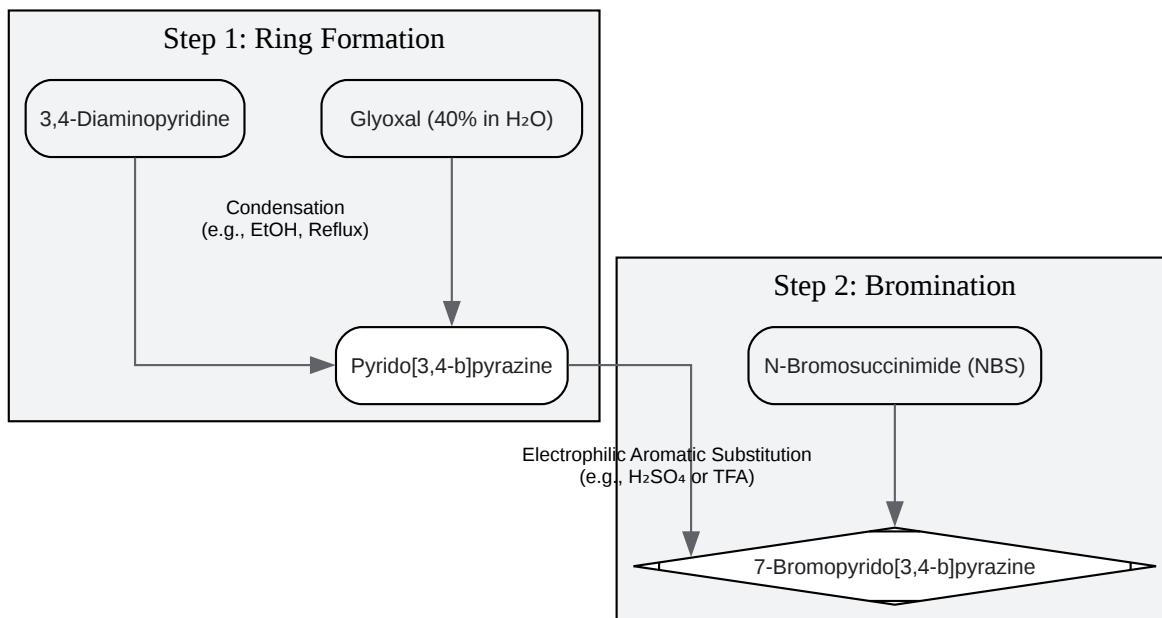
An In-depth Technical Guide to **7-Bromopyrido[3,4-b]pyrazine**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

7-Bromopyrido[3,4-b]pyrazine (CAS No. 1337880-74-6) is a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The pyrido[3,4-b]pyrazine core is recognized as a privileged scaffold, forming the basis of numerous molecules targeting key biological pathways, particularly protein kinases^{[1][2]}. This guide provides a comprehensive technical overview of the chemical properties, a plausible synthetic route, and the strategic application of **7-Bromopyrido[3,4-b]pyrazine** as a versatile building block for the synthesis of novel molecular entities. Emphasis is placed on its reactivity in modern cross-coupling reactions, which enables the rapid diversification of the core structure for the generation of compound libraries.

Physicochemical and Structural Properties

7-Bromopyrido[3,4-b]pyrazine is a solid aromatic compound whose core structure consists of a fused pyridine and pyrazine ring system. The bromine atom at the 7-position is the key functional handle for synthetic elaboration. The fundamental properties, compiled from chemical supplier data, are summarized below^{[3][4][5]}. Note that experimental values for properties such as melting point are not widely reported in peer-reviewed literature at the time of this writing.


Property	Value	Source
CAS Number	1337880-74-6	[3] [4] [5] [6]
Molecular Formula	C ₇ H ₄ BrN ₃	[3] [4] [6]
Molecular Weight	210.03 g/mol	[3]
IUPAC Name	7-bromopyrido[3,4-b]pyrazine	[4]
Appearance	Solid (form may vary)	N/A
Canonical SMILES	BrC1=CC2=NC=CN=C2C=N1	[4]
InChI Key	WWFZKPQULBADCW-UHFFFAOYSA-N	[4]
Storage Conditions	Sealed in dry, 2-8°C	[3]

Synthesis and Purification

While a specific, published synthesis for **7-Bromopyrido[3,4-b]pyrazine** is not readily available, a highly plausible and efficient route can be designed based on established principles of heterocyclic chemistry^{[7][8]}. The proposed pathway involves two primary stages: the formation of the core pyrido[3,4-b]pyrazine ring system, followed by regioselective bromination.

Proposed Synthetic Workflow

The logical approach begins with the condensation of a commercially available diaminopyridine with a 1,2-dicarbonyl compound, followed by bromination.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **7-Bromopyrido[3,4-b]pyrazine**.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Pyrido[3,4-b]pyrazine

- To a round-bottom flask charged with 3,4-diaminopyridine (1.0 equiv.) is added ethanol to form a slurry.
- Aqueous glyoxal (40 wt. %, 1.1 equiv.) is added dropwise to the stirred mixture at room temperature.
- The reaction mixture is heated to reflux (approx. 80°C) and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

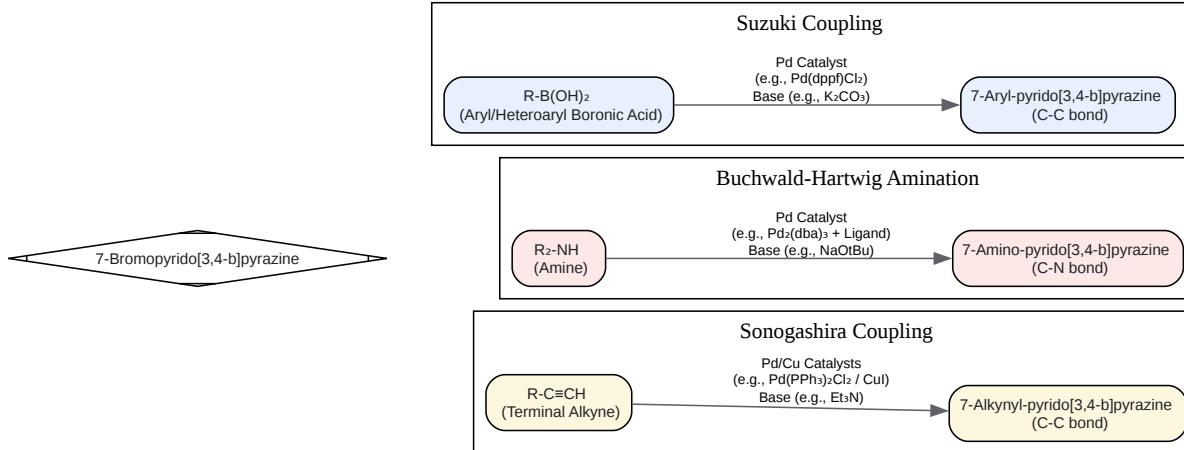
- The resulting crude solid is purified by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure pyrido[3,4-b]pyrazine intermediate.

Step 2: Synthesis of **7-Bromopyrido[3,4-b]pyrazine**

- The pyrido[3,4-b]pyrazine intermediate (1.0 equiv.) is dissolved in a suitable solvent such as concentrated sulfuric acid or trifluoroacetic acid under an inert atmosphere (N₂ or Ar).
- The solution is cooled to 0°C in an ice bath.
- N-Bromosuccinimide (NBS) (1.05 equiv.) is added portion-wise, maintaining the internal temperature below 5°C. The choice of NBS as the brominating agent is crucial as it provides a controlled source of electrophilic bromine, minimizing over-bromination.
- After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-18 hours.
- The reaction mixture is then carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.
- The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
- Purification is achieved via column chromatography to afford the final product, **7-Bromopyrido[3,4-b]pyrazine**.

Spectroscopic Characterization (Expected)

While published spectra for this specific compound are not available, its structure allows for clear predictions of its key spectroscopic features.


- ¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyrazine ring (at positions 2 and 3) would likely appear most downfield due to the deshielding effect of the adjacent nitrogen atoms. The protons on the pyridine portion of the ring system (at positions 5 and 8) would appear slightly more upfield, with their splitting patterns (doublets or singlets) dictated by their coupling relationships.

- ^{13}C NMR: The spectrum would display seven distinct signals for the seven carbon atoms in the aromatic system.
- Mass Spectrometry (MS): The most telling feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion (M^+) and the $\text{M}+2$ ion, which is a definitive indicator of a monobrominated compound.

Chemical Reactivity and Derivatization

The synthetic value of **7-Bromopyrido[3,4-b]pyrazine** lies in the reactivity of its carbon-bromine bond. The electron-deficient nature of the fused aromatic system makes the C7-Br bond an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance[9].

Key Cross-Coupling Reactions

[Click to download full resolution via product page](#)

Caption: Key palladium-catalyzed cross-coupling reactions for derivatization.

Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for similar bromo-heterocyclic substrates and provides a reliable system for generating aryl-substituted derivatives[10][11].

- System Preparation (Inert Atmosphere): To a dry Schlenk tube or reaction vial, add **7-Bromopyrido[3,4-b]pyrazine** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K_2CO_3 , 2.0 equiv.). The use of an inert atmosphere is critical because the Pd(0) species in the catalytic cycle is oxygen-sensitive.
- Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 0.05 equiv.). This specific catalyst is chosen for its high stability and efficiency in coupling a wide range of substrates.
- Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is another crucial step to remove dissolved oxygen.
- Reaction Execution: Seal the vessel and heat the reaction mixture to 90-100°C with vigorous stirring for 4-12 hours.
- Monitoring: Progress is monitored by TLC or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting material (**7-Bromopyrido[3,4-b]pyrazine**) indicates completion.
- Work-up and Purification:
 - Cool the reaction to room temperature.
 - Dilute the mixture with ethyl acetate and wash with water, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- The crude product is then purified by flash column chromatography on silica gel to yield the pure 7-aryl-pyrido[3,4-b]pyrazine product.

Applications in Drug Discovery

The pyrido[3,4-b]pyrazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors^[1]. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The strategic value of **7-Bromopyrido[3,4-b]pyrazine** is its role as a versatile starting material. By employing the robust cross-coupling methodologies described above, medicinal chemists can rapidly generate large libraries of analogues where diverse chemical functionalities are installed at the 7-position. This approach, known as parallel synthesis, allows for the systematic exploration of the structure-activity relationship (SAR) around the core scaffold. The resulting compounds can be screened in high-throughput assays against panels of kinases or other biological targets to identify novel therapeutic leads.

Conclusion

7-Bromopyrido[3,4-b]pyrazine is a high-value chemical building block for drug discovery and development. Its key features—a biologically relevant core scaffold and a synthetically versatile bromine handle—make it an ideal starting point for the synthesis of novel compounds with therapeutic potential. The reliable and well-understood reactivity of this compound in palladium-catalyzed cross-coupling reactions ensures its continued importance in the quest for new and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]
- 3. 1337880-74-6|7-Bromopyrido[3,4-b]pyrazine|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 7-bromopyrido[3,4-b]pyrazine CAS#: 1337880-74-6 [amp.chemicalbook.com]
- 6. keyorganics.net [keyorganics.net]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione [mdpi.com]
- 9. nobelprize.org [nobelprize.org]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- To cite this document: BenchChem. [7-Bromopyrido[3,4-b]pyrazine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1377934#7-bromopyrido-3-4-b-pyrazine-chemical-properties\]](https://www.benchchem.com/product/b1377934#7-bromopyrido-3-4-b-pyrazine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com